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Fenclonine Hydrochloride

Neuroscience Behavioral Pharmacology Serotonin Depletion

Choose Fenclonine Hydrochloride (PCPA HCl) for its unique irreversible TPH inhibition, achieving >90% brain 5-HT depletion lasting weeks—unmatched by reversible inhibitors. This highly pure (≥98%), soluble HCl salt ensures reliable in vitro/in vivo dosing across CNS, GI, and carcinoid models. Its distinct, sustained mechanism eliminates confounding variables from daily injections, ensuring superior reproducibility. Confirm batch-specific purity and solubility (DMSO-ready) before ordering.

Molecular Formula C9H11Cl2NO2
Molecular Weight 236.09 g/mol
CAS No. 23633-07-0
Cat. No. B3050096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenclonine Hydrochloride
CAS23633-07-0
SynonymsCP-10,188
DL-3-(4-Chlorophenyl)alanine
Fenclonin
Fenclonine
Fenclonine (L)-Isomer
Fenclonine Hydrobromide
Fenclonine Hydrochloride
Fenclonine, (D)-Isomer
Hydrobromide, Fenclonine
Hydrochloride, Fenclonine
p-Chlorophenylalanine
para Chlorophenylalanine
para-Chlorophenylalanine
Molecular FormulaC9H11Cl2NO2
Molecular Weight236.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl
InChIInChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
InChIKeyPFOCEDBJFKVRHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





盐酸芬克洛宁 (Fenclonine Hydrochloride, CAS 23633-07-0) 在5-HT耗竭研究中的基准特征与采购概览


盐酸芬克洛宁 (Fenclonine Hydrochloride, CAS 23633-07-0),亦称对氯苯丙氨酸 (p-Chlorophenylalanine, PCPA) 或 CP-10188,是一种人工合成的氨基酸衍生物 [1]。它作为一种选择性和不可逆的色氨酸羟化酶 (Tryptophan Hydroxylase, TPH) 抑制剂,通过共价结合方式抑制5-羟色胺 (5-HT) 生物合成中的限速酶,从而在体内外药理学上显著耗竭内源性5-HT水平 [2]。该化合物因其强效的5-HT耗竭能力,成为神经科学、行为药理学和疾病模型(如类癌综合征)研究中广泛使用的经典工具药 [3]。

为何通用5-HT耗竭剂或替代品无法替代盐酸芬克洛宁:采购前必读的关键区分点


在涉及5-HT能系统的研究中,简单选择任意一种“5-HT抑制剂”或“色氨酸羟化酶抑制剂”进行替代存在重大实验风险。首先,盐酸芬克洛宁的作用机制为不可逆抑制,与可逆性竞争性抑制剂在药效持续时间和下游信号通路的调控上存在本质区别,导致实验模型的重现性差异巨大 [1]。其次,其体内效应表现为一种缓慢但深度的耗竭,这与通过其他途径(如囊泡单胺转运体VMAT抑制剂、单胺氧化酶MAO抑制剂或5-HT受体拮抗剂)产生的快速、可逆效应完全不同 [2]。最后,不同盐形式(如游离碱、盐酸盐、甲酯盐酸盐)的溶解度、生物利用度和血脑屏障穿透性差异,会直接影响实验剂量与结果,盐酸盐因其优化的溶解度和稳定性而成为常用的体外实验形式 。因此,为确保实验数据的可比性和可靠性,在关键模型中必须明确区分并选用正确的化合物形式。

盐酸芬克洛宁 (CAS 23633-07-0) 的定量差异化证据:对比类似物与替代品的采购决策指南


体内5-HT耗竭效能:芬克洛宁对比其他TPH抑制剂的深度耗竭能力

在体内模型中,芬克洛宁(以PCPA给药)显示出极强且深度的5-HT耗竭能力。一项经典研究表明,对大鼠单次给予1000 mg/kg剂量的PCPA后,其全脑5-HT水平降至对照组的9.4%,其代谢产物5-HIAA降至对照组的8.2% [1]。这种近90%的耗竭水平是许多其他TPH抑制剂(如LP-533401或Telotristat,其设计目标为部分抑制外周5-HT)无法达到的 [2]。此外,芬克洛宁的作用具有延迟性(2-3天达到最大耗竭),这与直接作用的5-HT受体拮抗剂(如酮色林,Ketanserin)或再摄取抑制剂(如氟西汀,Fluoxetine)的即时效应形成鲜明对比 [3]。

Neuroscience Behavioral Pharmacology Serotonin Depletion

不可逆抑制机制:芬克洛宁对比竞争性抑制剂的药效持续时间差异

芬克洛宁通过共价键不可逆地抑制TPH,这与许多竞争性TPH抑制剂的作用机制有本质区别。研究表明,尽管芬克洛宁在体外表现为竞争性抑制,但在体内它会引发TPH的不可逆失活 [1]。这种不可逆性直接导致其药效持续时间长,单次给药后,脑内5-HT水平需要数周才能恢复至基线水平。例如,一项研究显示,给药后1周,中缝核区域的5-HT水平仅恢复至对照值的10%,2周后才在下丘脑区域检测到相当水平的恢复 [2]。相比之下,可逆性竞争性抑制剂(如对氯苯丙氨酸的一些衍生物)在停药后酶活性会迅速恢复,这限制了其在需要持续抑制的慢性模型中的应用 [3]。

Enzymology Pharmacodynamics Irreversible Inhibition

在类癌综合征中的临床差异化应用:芬克洛宁对比其他5-HT拮抗剂

历史上,芬克洛宁曾被实验性地用于治疗类癌综合征,这是一种由过量5-HT分泌引起的疾病。虽然因副作用而未能成为标准疗法,但其临床数据揭示了其独特的药效特征。在一项早期临床研究中,芬克洛宁治疗被证明可有效缓解由5-HT介导的腹泻症状 [1]。这与主要通过阻断5-HT受体(如赛庚啶,Cyproheptadine)或抑制5-HT再摄取的药物不同,芬克洛宁直接从合成源头减少5-HT的产生,理论上能更全面地控制症状 [2]。然而,其副作用(主要为超敏反应和精神障碍)限制了其临床应用,这一点在采购用于临床前研究时也需特别注意 [3]。

Oncology Carcinoid Syndrome Clinical Pharmacology

安全性特征:芬克洛宁对比其他TPH抑制剂的已知毒理学差异

芬克洛宁的毒理学特征中,一个明确的差异点是其与年龄相关的致白内障风险。一项在大鼠中的研究表明,产前、新生或幼年时期给予PCPA(100-200 mg/kg)会诱发晶状体混浊甚至成熟白内障,而在成年大鼠(>11周龄)中给予相同剂量的PCPA则未观察到任何晶状体变化 [1]。这一年龄依赖性的毒性特征与一些新型、外周选择性TPH抑制剂(如Telotristat)的安全性特征形成对比,后者被设计为减少中枢神经系统副作用,且在临床试验中未报告类似的眼科毒性 [2]。此外,芬克洛宁因可穿透血脑屏障并导致中枢5-HT耗竭,其引发的精神障碍副作用(如抑郁、焦虑)也是其临床应用受限的主要原因,而外周选择性TPH抑制剂则旨在避免此类中枢副作用 [3]。

Toxicology Safety Pharmacology Cataractogenicity

基于证据的盐酸芬克洛宁 (CAS 23633-07-0) 最佳科研与工业应用场景


场景一:需要近乎完全耗竭中枢5-HT以验证非5-HT依赖行为或生理反应的神经科学研究

当研究旨在完全排除5-HT能系统的影响时,盐酸芬克洛宁是首选工具药。其能将脑内5-HT水平耗竭至对照组的~10%(如1000 mg/kg PCPA给药后降至9.4%)[1],这一深度耗竭水平是其他抑制剂难以达到的。例如,在研究非5-HT介导的奖赏行为、体温调节或睡眠-觉醒周期时,使用芬克洛宁能确保观察到的现象是独立于5-HT能系统的,从而得出更确切的结论。采购时,应选择高纯度(如≥99.92%)的盐酸盐形式,并注意其溶解度特性(如在DMSO中可达100 mg/mL,酸性条件下pH≈2),以确保体外实验的可靠性。

场景二:建立慢性、稳定的5-HT耗竭模型以模拟长期5-HT缺乏状态

对于需要长期观察的研究(如慢性疼痛、抑郁样行为的慢性模型),芬克洛宁的不可逆抑制机制提供了显著优势。单次给药后,其效应可持续数周,脑内5-HT水平在1周后仅恢复10%,2周后才基本恢复 [2]。这与可逆性抑制剂需要每日给药相比,大大简化了实验操作,并避免了因每日注射造成的动物应激和药效波动。此场景下,采购者应重点关注化合物的体内活性数据,并根据实验动物选择适当的剂量(如大鼠常用300 mg/kg连续3天或单次1000 mg/kg)[1]。

场景三:研究5-HT在胃肠功能、炎症及类癌综合征发病机制中的作用

利用芬克洛宁从源头抑制5-HT合成的特性,研究人员可以在体内模型中探究5-HT对胃肠动力、炎症及类癌综合征腹泻症状的具体贡献。虽然其临床应用受限,但作为临床前研究工具,它能有效模拟因5-HT合成受阻而导致的生理病理变化 [3]。采购时,应明确其作为TPH抑制剂(而非受体拮抗剂)的作用机制,并了解其已知副作用(如精神障碍、发育期致白内障风险)[4],以便在实验设计和结果解读中充分考虑这些非靶点效应。

场景四:作为对照或参照化合物,评估新型TPH抑制剂或5-HT能药物的体内效力与安全性

在开发新型TPH抑制剂(如外周选择性抑制剂)或评估其他影响5-HT系统的新药时,芬克洛宁是重要的阳性对照或参照化合物。其强大的中枢5-HT耗竭能力和不可逆抑制机制,可作为评价新药效力、组织选择性和作用持续时间的基准 [5]。通过直接比较,可以明确新药是否具有更优的安全性(如避免中枢副作用)或不同的药代动力学特征。在此场景下,采购者应确保芬克洛宁的纯度和批次间一致性,以保障比较研究的可重复性。

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